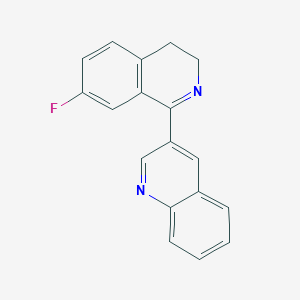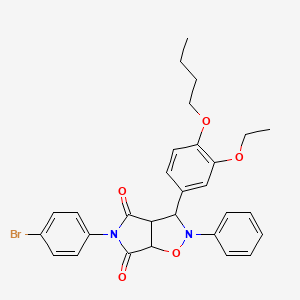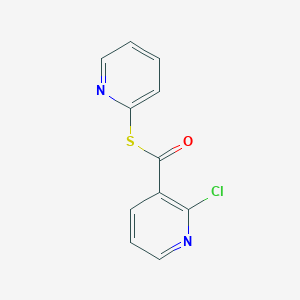
3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. One common method includes the use of a catalytic system such as AgOTf/TfOH or Cu-catalyzed reactions to introduce the fluorine atom into the isoquinoline ring . The reaction conditions often involve elevated temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the yield and purity of the final product by providing precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and isoquinoline derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in the synthesis of cyanine dyes.
Mécanisme D'action
The mechanism of action of 3-(7-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the function of enzymes involved in bacterial cell wall synthesis or disrupt viral replication processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
Compared to other fluorinated quinoline derivatives, 3-(7-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline stands out due to its unique combination of the quinoline and isoquinoline rings, which enhances its biological activity and stability. This makes it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
919786-24-6 |
|---|---|
Formule moléculaire |
C18H13FN2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
3-(7-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H13FN2/c19-15-6-5-12-7-8-20-18(16(12)10-15)14-9-13-3-1-2-4-17(13)21-11-14/h1-6,9-11H,7-8H2 |
Clé InChI |
RGZJNSAMLASRPB-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(C2=C1C=CC(=C2)F)C3=CC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)


![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)

![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-](/img/structure/B12629783.png)
![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)

![N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12629789.png)
![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
